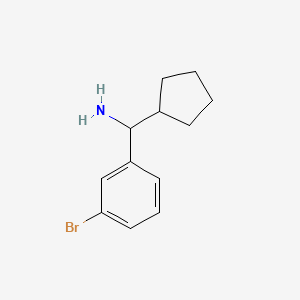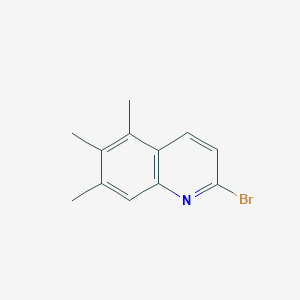
2-Bromo-5,6,7-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6,7-trimethylquinoline is a quinoline derivative with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound is characterized by the presence of a bromine atom at the second position and three methyl groups at the fifth, sixth, and seventh positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7-trimethylquinoline can be achieved through various methods. One common approach involves the bromination of 5,6,7-trimethylquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction typically requires heating to facilitate the substitution of a hydrogen atom with a bromine atom at the second position.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5,6,7-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products:
Substitution: Formation of various substituted quinolines.
Oxidation: Production of quinoline N-oxides.
Reduction: Generation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6,7-trimethylquinoline involves its interaction with specific molecular targets. The bromine atom and methyl groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,6,8-trimethylquinoline
- 4-Bromo-2,5,7-trimethylquinoline
- 2,6,7-Trimethylquinoline
Comparison: 2-Bromo-5,6,7-trimethylquinoline is unique due to the specific positioning of the bromine atom and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H12BrN |
|---|---|
Molekulargewicht |
250.13 g/mol |
IUPAC-Name |
2-bromo-5,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-7-6-11-10(9(3)8(7)2)4-5-12(13)14-11/h4-6H,1-3H3 |
InChI-Schlüssel |
IOXJUPSSRWMQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=N2)Br)C(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


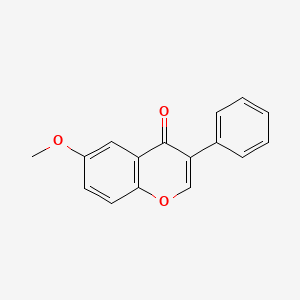
![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
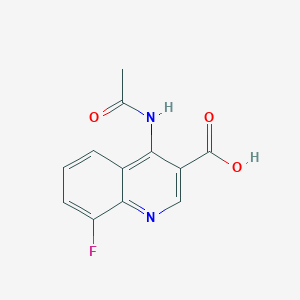
![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)
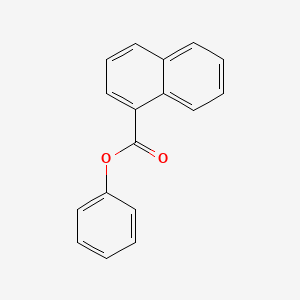

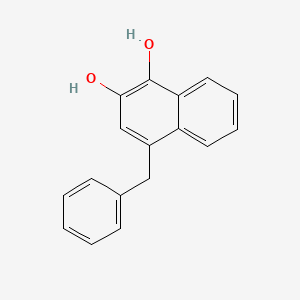

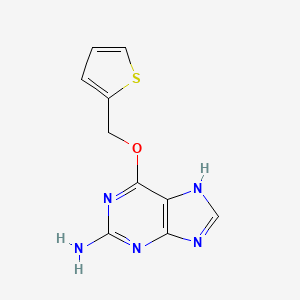
![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)



